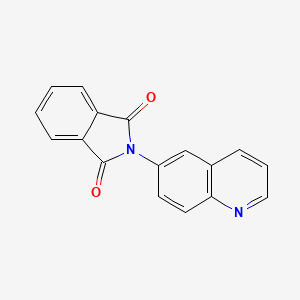

2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione

Description

2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a phthalimide core substituted at the 2-position with a quinolin-6-yl group. The quinoline moiety, a heteroaromatic system containing a fused benzene and pyridine ring, confers unique electronic and steric properties to the compound. This structure is part of a broader class of N-substituted phthalimides, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The compound's synthesis typically involves nucleophilic substitution or metal-catalyzed coupling reactions, though specific protocols for the 6-quinolinyl derivative are less documented compared to its 8-quinolinyl analogs .

Propriétés

IUPAC Name |

2-quinolin-6-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2/c20-16-13-5-1-2-6-14(13)17(21)19(16)12-7-8-15-11(10-12)4-3-9-18-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMZRXZDYXPWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of quinoline derivatives with isoindole precursors. One common method involves the reaction of quinoline-6-carboxylic acid with phthalic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Studies have shown that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, the synthesis of related quinazoline derivatives demonstrated effectiveness against various microbial strains, indicating that the isoindole structure can enhance antibacterial activity .

Case Study:

A derivative of isoindole was synthesized and tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Anti-inflammatory Effects

Research indicates that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds derived from isoindoline-1,3-dione have been shown to possess COX-2 inhibitory activity comparable to established anti-inflammatory drugs like indomethacin .

Data Table: COX Inhibition Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione | 60 | 75 |

| Indomethacin | 70 | 80 |

| Celecoxib | 50 | 90 |

Anticancer Potential

Isoindole derivatives have been investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further research in cancer therapeutics .

Case Study:

A study evaluated the effects of isoindole derivatives on the HL-60 leukemia cell line, revealing that several compounds induced apoptosis through caspase activation pathways .

Organic Electronics

The unique electronic properties of isoindole compounds have led to their exploration in organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films with good charge transport properties makes them suitable for these applications .

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Charge Mobility | Moderate |

| Film Formation Quality | Excellent |

Mécanisme D'action

The mechanism of action of 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets:

DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the normal function of the DNA and inhibiting replication and transcription processes.

G-Quadruplex Stabilization: It can stabilize G-quadruplex structures in telomeric DNA, potentially leading to telomerase inhibition and anticancer effects.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.

Comparaison Avec Des Composés Similaires

Halogenated Derivatives

- 5,6-dichloro-2-octadecyl-1H-isoindole-1,3(2H)-dione (): A long alkyl chain improves solubility in non-polar environments, suggesting utility in lipid-rich biological systems.

Aryl-Substituted Derivatives

- 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione (): The methoxy group provides electron-donating effects, stabilizing charge-transfer interactions in metal complexes, which exhibit superior antibacterial activity (MICs reduced by 50–75% vs. parent ligand) .

- 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (): The phenylethyl group enhances anticonvulsant activity in rodent models, likely due to hydrophobic interactions with neuronal sodium channels .

Alkyl and Functionalized Derivatives

Metal Complexes and Enhanced Bioactivity

Phthalimide ligands, including 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, form stable complexes with transition metals (e.g., Cu²⁺, Ag⁺), which often exhibit enhanced antibacterial and antifungal activities. For example:

- Silver complexes of 2-(quinolin-8-yl) derivatives show MICs of 12.5–25 μg/mL against E. coli and S. aureus, outperforming non-metallated ligands by 4–8-fold .

- Copper complexes of methoxyphenyl-substituted phthalimides demonstrate synergistic effects, likely due to redox cycling and membrane disruption mechanisms .

Mechanistic Insight : Metal coordination can modulate ligand geometry and electron density, improving target engagement (e.g., DNA intercalation or enzyme inhibition).

Comparison with Clinically Relevant Analogs: Thalidomide

Thalidomide (2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione) shares the phthalimide core but substitutes a dioxopiperidinyl group instead of quinolinyl. Key differences:

- Mechanism: Thalidomide acts as an immunomodulator via cereblon binding, whereas quinolinyl derivatives may target microbial enzymes or DNA .

Activité Biologique

The compound 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various studies and data.

Synthesis

The synthesis of 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-component reactions that integrate quinoline derivatives with isoindole frameworks. Various methods have been explored to optimize yields and purity. For instance, ultrasonic irradiation has been employed to enhance reaction efficiency, yielding significant improvements in product formation under specific conditions .

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit notable antimicrobial properties. In one study, synthesized derivatives were tested against various bacterial strains, showing moderate to good antibacterial activity . The structure-activity relationship (SAR) suggests that modifications in the quinoline moiety can enhance efficacy.

Anti-inflammatory Properties

Isoindole derivatives have demonstrated anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. A recent study highlighted that certain derivatives exhibited greater COX-2 inhibition compared to the reference drug meloxicam, indicating their potential as anti-inflammatory agents . The calculated affinity ratios for COX-2/COX-1 suggest promising therapeutic applications in managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione has been evaluated through various assays. Compounds derived from this scaffold displayed significant free radical scavenging activities, contributing to their potential protective effects against oxidative stress-related conditions .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective potential of isoindole derivatives against neurodegenerative diseases. Molecular docking studies indicated strong binding affinities with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in Alzheimer's disease pathology. The best-performing derivatives showed IC50 values as low as 1.12 μM for AChE inhibition . This suggests a viable pathway for developing treatments aimed at cognitive decline.

Case Studies

Q & A

Advanced Research Question

- In Vitro Screening : Test against enzyme targets (e.g., tyrosine kinases) using fluorescence-based assays (IC50 determination).

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell models).

- Structural Analog Analysis : Compare with registered pharmaceuticals containing isoindole-dione cores, such as minodronic acid derivatives , to infer therapeutic potential.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.